2-Amino-5-chloro-4-methylbenzenesulfonic acid
Overview
Description
2-Amino-5-chloro-4-methylbenzenesulfonic acid, also known by its synonyms such as CLT, C Acid, LAKE RED C AMINE, and others , is a chemical compound used in various applications. It has a molecular weight of 221.66 .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloro-4-methylbenzenesulfonic acid is represented by the linear formula C7H8ClNO3S . The InChI code for the compound is 1S/C7H8ClNO3S/c1-4-2-6 (9)7 (3-5 (4)8)13 (10,11)12/h2-3H,9H2,1H3, (H,10,11,12) .Physical And Chemical Properties Analysis
The compound is a colorless to slightly reddish crystalline powder . It has a density of 1.553±0.06 g/cm3 . It is essentially insoluble as a free acid but soluble as a sodium or ammonium salt . The compound begins to melt at 324°C .Scientific Research Applications
Improvement of Nitration Process in Synthesis
Li et al. (2015) enhanced the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid. They optimized reaction conditions, improved product separation, and utilized cycle use of concentrated sulfuric acid, resulting in a yield increase to 91% compared to the current industrial process yield of 65.7% (Li et al., 2015).
Indirect Fluorescent Visualization of Aliphatic Amines
Gallo and Walters (1986) investigated 2-amino-5-chloro-4-methylbenzenesulfonic acid as an indirect fluorescent visualization reagent in ion pair chromatography for aliphatic amines. They quantitated butylamine using a specific solvent and a C18 column, demonstrating the compound's application in chromatographic techniques (Gallo & Walters, 1986).
Solubility Measurement and Correlation
Li et al. (2015) measured the solubility of 2-amino-5-chloro-4-methylbenzenesulfonic acid in aqueous sulfuric acid solutions. Their research provided crucial data for improving the separation process of this compound, showing its increased solubility with temperature (Li et al., 2015).
Use in Azo Pigment Synthesis
Bekö, Bats, and Schmidt (2012) reported that 2-ammonio-5-chloro-4-methylbenzenesulfonate, an intermediate of 2-amino-5-chloro-4-methylbenzenesulfonic acid, is used in the synthesis of lake red azo pigments. Their study confirmed the compound's structure and its zwitterionic tautomer (Bekö, Bats, & Schmidt, 2012).
Reversed-Phase Ion-Pair Chromatography
Yi (2004) developed a chromatographic method using 2-amino-5-chloro-4-methylbenzenesulfonic acid for determining its presence in dye products. This demonstrates its role as a valuable reagent in analytical chemistry for the analysis of dye intermediates (Yi, 2004).
Inclusion in Hydrogen Bond Studies
Romero and Margarita (2008) included 2-amino-5-chloro-4-methylbenzenesulfonic acid in their study of hydrogen bonds in specific acetamides. This research signifies the compound's importance in understanding molecular interactions and structure (Romero & Margarita, 2008).
Use in Chromogenic Detection Systems
Fossati and Prencipe (2010) mentioned the use of a similar compound, 3,5-dichloro-2-hydroxybenzenesulfonic acid, in a chromogenic detection system for uric acid assay. This highlights the potential of related compounds in clinical chemistry applications (Fossati & Prencipe, 2010).
Antimicrobial Properties
Son et al. (2006) synthesized a 4-aminobenzenesulfonic acid–chloro–triazine adduct, showing its application in imparting durable antimicrobial properties to cotton fabrics. This research indicates its potential use in enhancing textile materials with antimicrobial capabilities (Son et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-chloro-4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZCFAPUHSSYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026528 | |
Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026528 | |
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Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [IUCLID] | |
Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-methyl- | |
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Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
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Product Name |
2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
CAS RN |
88-53-9 | |
Record name | C Amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chlorotoluene-4-sulphonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.672 | |
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Record name | 3-AMINO-6-CHLOROTOLUENE-4-SULFONIC ACID | |
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Record name | 2-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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